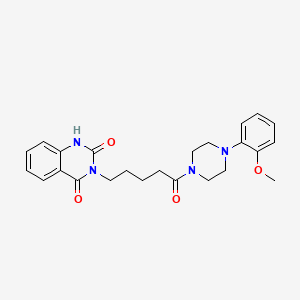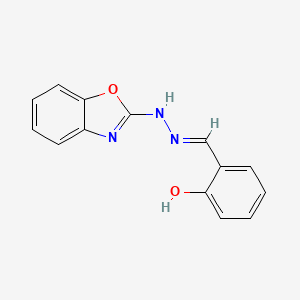![molecular formula C21H20ClNO4 B11226438 N-(5-chloro-2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11226438.png)
N-(5-chloro-2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-クロロ-2-メトキシフェニル)-3-[5-(4-メトキシフェニル)フラン-2-イル]プロパンアミドは、アミド類に属する合成有機化合物です。フラン環、メトキシフェニル基、およびクロロ置換メトキシフェニル基の存在を特徴としています。
合成方法
合成経路と反応条件
N-(5-クロロ-2-メトキシフェニル)-3-[5-(4-メトキシフェニル)フラン-2-イル]プロパンアミドの合成は、通常、以下の手順を含みます。
フラン環の形成: フラン環は、適切な前駆体を酸性または塩基性条件下で環化することにより合成できます。
置換反応:
アミド結合の形成: 最終工程は、フラン含有部分と置換フェニル基の間のアミド結合の形成を含みます。これは、N,N'-ジシクロヘキシルカルボジイミド(DCC)または1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)などのカップリング試薬を、トリエチルアミンなどの塩基の存在下で使用して達成できます。
工業的製造方法
N-(5-クロロ-2-メトキシフェニル)-3-[5-(4-メトキシフェニル)フラン-2-イル]プロパンアミドの工業的製造には、収率と純度を向上させるために上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
N-(5-クロロ-2-メトキシフェニル)-3-[5-(4-メトキシフェニル)フラン-2-イル]プロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸を形成するように酸化することができます。
還元: アミド結合は、対応するアミンを形成するように還元することができます。
置換: クロロ基は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下で、アジ化ナトリウム(NaN₃)またはチオ尿素などの求核剤を使用できます。
主要な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: 対応するアミンの形成。
置換: クロロ基を置き換える新しい官能基を持つ置換誘導体の形成。
科学研究への応用
N-(5-クロロ-2-メトキシフェニル)-3-[5-(4-メトキシフェニル)フラン-2-イル]プロパンアミドには、いくつかの科学研究への応用があります。
医薬品化学: 潜在的な生物活性のために、新規医薬品の開発のためのリード化合物として使用できます。
材料科学: この化合物は、ポリマーまたは他の材料に組み込み、強化された熱安定性や電気伝導性などの特定の特性を付与することができます。
生物学的研究: この化合物は、その独自の化学構造のために、生物学的経路と相互作用を研究するためのプローブとして使用できます。
工業的用途: この化合物は、他の複雑な分子の合成の中間体として、または特定の化学反応の触媒として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amide bond formation: The final step involves the formation of the amide bond between the furan-containing moiety and the substituted phenyl group. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
作用機序
N-(5-クロロ-2-メトキシフェニル)-3-[5-(4-メトキシフェニル)フラン-2-イル]プロパンアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途とコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- N-(5-クロロ-2-メトキシフェニル)-4-メチルベンザミド
- 2-クロロ-N-(4-メトキシフェニル)-5-(メチルチオ)ベンザミド
- メチル N-4-[2-(5-クロロ-2-メトキシベンザミド)エチル]ベンゼンスルホニルカルバメート
独自性
N-(5-クロロ-2-メトキシフェニル)-3-[5-(4-メトキシフェニル)フラン-2-イル]プロパンアミドは、フラン基とメトキシフェニル基の両方が存在することで独自です。これは、特定の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to the presence of both furan and methoxyphenyl groups, which confer specific chemical and biological properties
特性
分子式 |
C21H20ClNO4 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H20ClNO4/c1-25-16-6-3-14(4-7-16)19-11-8-17(27-19)9-12-21(24)23-18-13-15(22)5-10-20(18)26-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24) |
InChIキー |
CAZFOIDPBFIJKL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226355.png)

![4-(4-benzylpiperidin-1-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11226368.png)
![N-(4-fluorophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11226379.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11226383.png)
![N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-(trifluoromethyl)aniline](/img/structure/B11226403.png)

![2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11226413.png)
![2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11226423.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11226430.png)
![3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11226441.png)
![N-(4-iodophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11226444.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11226455.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11226461.png)
